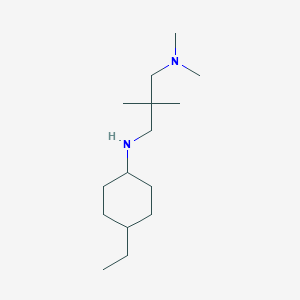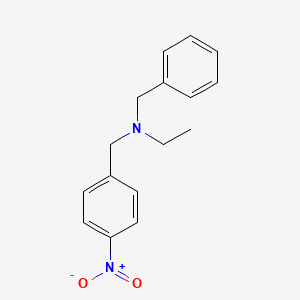
6-methoxy-4-methyl-N-(4-methyl-2-pyrimidinyl)-2-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methoxy-4-methyl-N-(4-methyl-2-pyrimidinyl)-2-quinazolinamine, also known as PD153035, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). This receptor is overexpressed in many cancers, making it an attractive target for cancer therapy. PD153035 has been extensively studied for its potential as an anti-cancer agent.
作用機序
Target of Action
It is suggested that the compound may have a significant inhibitory effect on certain common ret (c-ret) oncogenic mutations .
Mode of Action
It is suggested that the compound may interact with its targets, possibly through a mechanism involving the amine group present in its structure, which exhibits significant basicity . The carbonyl group in its structure can be considered to exist in an enol form, and its hydroxyl group can undergo corresponding nucleophilic substitution reactions under alkaline conditions .
Biochemical Pathways
It is suggested that the compound may affect pathways related to the function of the ret protein, given its potential inhibitory effect on ret oncogenic mutations .
Pharmacokinetics
It is noted that the compound is insoluble in water but soluble in strong polar organic solvents . This could potentially impact its bioavailability.
Result of Action
Given its potential inhibitory effect on ret oncogenic mutations , it can be inferred that the compound may have a role in inhibiting the proliferation of cells with these mutations.
生化学分析
Biochemical Properties
6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS) isolated from mouse RAW 264.7 cells . The inhibition of iNOS suggests that 6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine may modulate nitric oxide production, which is crucial in inflammatory responses and cellular signaling pathways.
Cellular Effects
The effects of 6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of inducible nitric oxide synthase in mouse RAW 264.7 cells, thereby impacting nitric oxide production and subsequent cellular responses . Additionally, the compound’s interaction with cellular proteins may alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of 6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its inhibition of inducible nitric oxide synthase suggests a direct binding interaction with the enzyme, preventing its normal function . This inhibition can result in reduced nitric oxide production, which has downstream effects on cellular signaling and inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained inhibition of inducible nitric oxide synthase, leading to prolonged effects on cellular signaling pathways and inflammatory responses.
Dosage Effects in Animal Models
The effects of 6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits inducible nitric oxide synthase without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and disruption of normal cellular functions. These threshold effects highlight the importance of dosage optimization in experimental settings to achieve desired outcomes while minimizing toxicity.
Metabolic Pathways
6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s interaction with inducible nitric oxide synthase suggests its involvement in the nitric oxide synthesis pathway . Additionally, its effects on gene expression and cellular metabolism indicate potential interactions with other metabolic enzymes and pathways, influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine within cells and tissues are critical for its activity and function. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . These interactions can affect the compound’s localization and accumulation, influencing its overall efficacy and cellular effects.
Subcellular Localization
The subcellular localization of 6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can impact the compound’s interactions with biomolecules and its overall biochemical effects.
特性
IUPAC Name |
6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-9-6-7-16-14(17-9)20-15-18-10(2)12-8-11(21-3)4-5-13(12)19-15/h4-8H,1-3H3,(H,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVBYTODWOUHQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC2=NC(=C3C=C(C=CC3=N2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-{5-[2-amino-2-(hydroxyimino)ethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B5869205.png)
![N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5869217.png)


![N-(2,4-dimethylphenyl)-N'-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]guanidine](/img/structure/B5869231.png)
![3-[1-[(aminocarbonyl)amino]-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5869243.png)
![5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5869246.png)
![methyl 2-methyl-3-[(phenylacetyl)amino]benzoate](/img/structure/B5869254.png)
